molecular formula C10H10O3 B008902 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid CAS No. 103204-80-4

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Cat. No. B008902
CAS RN: 103204-80-4
M. Wt: 178.18 g/mol
InChI Key: NXNQXQFRCVUXIN-UHFFFAOYSA-N
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Description

“2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid” is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular formula of “2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid” is C10H10O3 . The InChI code is 1S/C10H10O3/c1-6-4-8-5-7 (10 (11)12)2-3-9 (8)13-6/h2-3,5-6H,4H2,1H3, (H,11,12) and the InChI key is NXNQXQFRCVUXIN-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzofuran compounds are synthesized through various strategies, including the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid” include a molecular weight of 178.19 . The density is predicted to be 1.347±0.06 g/cm3 .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, have shown strong biological activities such as anti-tumor . For instance, some substituted benzofurans have demonstrated significant anticancer activities .

Antibacterial Properties

Benzofuran compounds have been found to exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.

Anti-Oxidative Effects

Benzofuran compounds have been reported to possess anti-oxidative properties . This could be beneficial in the treatment of diseases caused by oxidative stress.

Anti-Viral Applications

Benzofuran compounds have shown anti-viral activities . This suggests that they could be used in the development of antiviral drugs.

Enantioselective Reduction of Ketones

2-Methyl-2,3-dihydro-1-benzofuran can be synthesized via enantioselective reduction of homobenzylic ketone in the presence of a chiral spiroborate catalyst . This process is not sensitive to air and moisture, making it applicable for both analytical and industrial purposes .

Presence in Bioactive Natural Products

The 2,3-dihydro-1-benzofuran moiety is present in various classes of natural products like lignans, alkaloids, and isoflavonoids . These natural products have exhibited significant bioactivities such as antimicrobial, anti-inflammatory, antifungal, anti-HIV, hepatoprotective, and antinociceptive .

Synthesis of Benzothiazepine and Benzothiazole Derivatives

Benzofuran compounds can be used in the synthesis of 2,3-dihydro-1,5-benzothiazepine and 2-phenylbenzothiazole derivatives . These derivatives have potential applications in various fields, including medicine and materials science.

Potential Drug Lead Compounds

Due to their biological activities and potential applications in many aspects, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-3,5-6H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNQXQFRCVUXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349436
Record name 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

CAS RN

103204-80-4
Record name 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

On an ice-common salt bath, 6.25 ml of bromine was added dropwise to a solution of 15.1 g of sodium hydroxide in 100 ml of water under stirring and cooling. To a solution of 6.50 g of 5-acetyl-2-methyl coumaran (Ml) in 100 ml of dioxane, the above mixture (i.e., hypobromous acid solution) was added dropwise at 3°-8° C. under cooling on an ice bath. The ice bath was removed after the addition. The resultant mixture was stirred for 3.5 hours at room temperature. After the reaction, the reaction mixture was poured into 500 ml of ice water, followed by addition of 30 ml of hydrochloric acid to precipitate a crystal. The crystal was recovered by filtration and washed with water. The resultant crystal was dried under reduced pressure, followed by washing with hexane and isopropyl ether successively to obtain 3.77 g of 5-carboxy-2-methylcoumaran (M2) (Yield: 57.4%).
Quantity
6.25 mL
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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